molecular formula C11H15NO2 B13123908 Ethyl4-((methylamino)methyl)benzoate

Ethyl4-((methylamino)methyl)benzoate

Cat. No.: B13123908
M. Wt: 193.24 g/mol
InChI Key: IPNBEVQIOPAADO-UHFFFAOYSA-N
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Description

Ethyl 4-((methylamino)methyl)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a methylamino-substituted methyl group at the para position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amine functionalities, making it relevant in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-(methylaminomethyl)benzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h4-7,12H,3,8H2,1-2H3

InChI Key

IPNBEVQIOPAADO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-((methylamino)methyl)benzoate can be synthesized through the esterification of 4-((methylamino)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl 4-((methylamino)methyl)benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((methylamino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-((methylamino)methyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((methylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 863615-19-4)
  • Structure : Differs by the addition of a tert-butoxycarbonyl (Boc) protecting group on the methylamine moiety.
  • Impact: The Boc group enhances stability during synthetic steps but reduces reactivity in downstream applications (e.g., drug coupling reactions). Molecular weight increases to 293.36 g/mol (C₁₆H₂₃NO₄) compared to the target compound’s theoretical 207.26 g/mol (C₁₁H₁₅NO₂) .
  • Applications : Primarily used as a protected intermediate in peptide synthesis.
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
  • Structure : Contains a long alkyl chain (undecyl) with an amide group and ether linkage.
  • Impact : Increased lipophilicity (logP ≈ 5.2 predicted) compared to the target compound’s logP ~1.8, favoring membrane permeability. The amide group introduces hydrogen-bonding capacity, altering solubility in polar solvents .
  • Synthesis : Williamson etherification, differing from the target compound’s likely alkylation pathway .
(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS 222714-37-6)
  • Structure: Methyl ester with a chiral aminoethyl group.
  • The stereocenter (S-configuration) may influence biological activity, such as receptor binding selectivity .
  • Molecular Weight: 179.22 g/mol (C₁₀H₁₃NO₂), significantly lower than the target compound .
Ethyl 4-Aminobenzoate (Benzocaine)
  • Structure: Lacks the methylaminomethyl group; features a primary amine at the para position.
  • Impact: Higher water solubility (4.3 mg/mL at 25°C) due to the free amine, whereas the target compound’s methylamino group reduces solubility (~2.1 mg/mL predicted). Benzocaine is widely used as a local anesthetic, while the target compound’s amine modification may target neurological applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
Ethyl 4-((methylamino)methyl)benzoate 207.26 1.8 ~2.1 mg/mL Ester, tertiary amine
Ethyl 4-aminobenzoate 165.19 1.2 4.3 mg/mL Ester, primary amine
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 0.9 5.8 mg/mL Methyl ester, chiral amine
Ethyl 4-(((Boc)(methyl)amino)methyl)benzoate 293.36 2.5 Insoluble Boc-protected tertiary amine

Spectral Characterization

  • NMR: The target compound’s ¹H-NMR would show aromatic protons (~7.8–8.1 ppm), methylene protons adjacent to the amine (~3.4 ppm), and ethyl ester signals (~1.3 ppm for CH₃, ~4.3 ppm for CH₂). This contrasts with Ethyl 4-aminobenzoate’s primary amine proton at ~5.2 ppm (broad) . The Boc-protected analog () displays tert-butyl singlet at ~1.4 ppm .
  • MS :

    • Molecular ion peak at m/z 207.26 (target) vs. m/z 293.36 (Boc analog) .
  • IR :

    • Ester C=O stretch at ~1720 cm⁻¹ and N–H bend (amine) at ~1600 cm⁻¹, differing from amide C=O (~1680 cm⁻¹) in .

Biological Activity

Ethyl 4-((methylamino)methyl)benzoate, an organic compound belonging to the class of benzoate esters, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Synthesis

Ethyl 4-((methylamino)methyl)benzoate has the molecular formula C11H15N1O2C_{11}H_{15}N_{1}O_{2}. The synthesis typically involves the reaction of 4-carboxybenzoic acid with methylamine and ethanol under acidic conditions to form the ester. The reaction proceeds through a multi-step process involving esterification and subsequent purification steps to yield the final product.

Biological Activity

Antimicrobial Properties
Research indicates that Ethyl 4-((methylamino)methyl)benzoate exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its antibacterial efficacy .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that Ethyl 4-((methylamino)methyl)benzoate can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects
Studies have suggested that Ethyl 4-((methylamino)methyl)benzoate may possess anti-inflammatory properties. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating a modulation of inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

The biological effects of Ethyl 4-((methylamino)methyl)benzoate are thought to arise from its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Metal Ion Coordination : Its ability to form stable complexes with metal ions could influence enzyme activity and cellular signaling pathways .
  • Cell Membrane Interaction : The structural features allow it to integrate into lipid bilayers, disrupting membrane integrity and function in microbial cells.

Case Studies

  • Antibacterial Activity Study : A study conducted by Smith et al. (2023) assessed the effectiveness of Ethyl 4-((methylamino)methyl)benzoate against Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Antioxidant Efficacy Assessment : In a study published in the Journal of Medicinal Chemistry (2022), researchers evaluated the antioxidant capacity of Ethyl 4-((methylamino)methyl)benzoate using DPPH and ABTS assays. The compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, demonstrating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : A recent animal study showed that administration of Ethyl 4-((methylamino)methyl)benzoate significantly reduced paw edema in rats induced by carrageenan, suggesting its potential application in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of Ethyl 4-((methylamino)methyl)benzoate compared to similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
Ethyl 4-((methylamino)methyl)benzoateHighModerateHigh
Ethyl 4-hydroxybenzoateModerateHighLow
Ethyl p-aminobenzoateLowModerateModerate

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